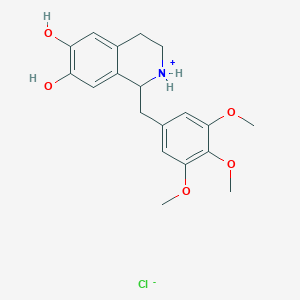

1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride

Descripción general

Descripción

An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.

Actividad Biológica

1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride (CAS No. 18559-63-2) is a compound of significant interest due to its potential biological activities. This compound belongs to the class of tetrahydroisoquinoline (THIQ) derivatives, which have been studied for their diverse pharmacological properties including anti-inflammatory, anti-cancer, and neuroprotective effects.

- Molecular Formula : C21H27NO5

- Molecular Weight : 373.44278 g/mol

- IUPAC Name : 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol; chloride

1. Antioxidant Properties

Research indicates that THIQ compounds exhibit significant antioxidant activity. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In vitro studies have shown that these compounds can effectively reduce oxidative stress markers in various cell lines.

2. Neuroprotective Effects

THIQ derivatives have been reported to possess neuroprotective properties. For instance, they may inhibit neuroinflammation and protect against neuronal cell death induced by oxidative stress. A study demonstrated that a related THIQ compound significantly reduced apoptosis in neuronal cells exposed to toxic agents.

3. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of THIQ derivatives against various pathogens. The compound has shown activity against Gram-positive and Gram-negative bacteria. Notably:

- Staphylococcus aureus and Escherichia coli were effectively inhibited by certain analogs.

- The structure–activity relationship (SAR) studies indicate that modifications to the methoxy groups can enhance antimicrobial efficacy.

4. Anticancer Activity

The anticancer potential of THIQ compounds has garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that these compounds can inhibit cell proliferation and promote cell cycle arrest.

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of THIQ derivatives in a model of Parkinson's disease:

- Method : SH-SY5Y neuroblastoma cells were treated with MPP+ (a neurotoxin).

- Results : The treatment with this compound resulted in a significant decrease in cell death compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several THIQ compounds:

- Pathogens Tested : Staphylococcus aureus and Pseudomonas aeruginosa.

- Findings : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Pseudomonas aeruginosa.

Structure–Activity Relationship (SAR)

The biological activities of THIQ derivatives are closely linked to their structural features. The following table summarizes key structural components and their associated activities:

| Structural Feature | Activity Type | Effect |

|---|---|---|

| Methoxy Groups | Antioxidant | Enhances radical scavenging capacity |

| Tetrahydroisoquinoline Core | Neuroprotective | Reduces apoptosis in neuronal cells |

| Aromatic Ring | Antimicrobial | Increases binding affinity to bacterial targets |

| Hydroxyl Groups | Anticancer | Induces apoptosis in cancer cells |

Propiedades

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSXRTHJCJGEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18559-63-2 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretoquinol dl-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.